Product packaging for 1-Chloro-4-(3-ethynylphenyl)benzene(Cat. No.:CAS No. 2490403-91-1)

1-Chloro-4-(3-ethynylphenyl)benzene

Cat. No.: B2388757
CAS No.: 2490403-91-1
M. Wt: 212.68
InChI Key: PHZLHANHWLPHQI-UHFFFAOYSA-N
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Description

1-Chloro-4-(3-ethynylphenyl)benzene is a useful research compound. Its molecular formula is C14H9Cl and its molecular weight is 212.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl B2388757 1-Chloro-4-(3-ethynylphenyl)benzene CAS No. 2490403-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(3-ethynylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c1-2-11-4-3-5-13(10-11)12-6-8-14(15)9-7-12/h1,3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZLHANHWLPHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Chloro 4 3 Ethynylphenyl Benzene

Carbon-Carbon Bond Formation Strategies

The creation of the diarylacetylene linkage is the cornerstone of synthesizing 1-chloro-4-(3-ethynylphenyl)benzene. This transformation requires the strategic coupling of an aryl halide with a terminal alkyne.

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, offering mild and efficient pathways to a vast range of organic molecules. The Sonogashira reaction, in particular, has become indispensable for the synthesis of alkynes. wikipedia.org

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its reliability and tolerance of various functional groups, making it ideal for the synthesis of complex molecules under mild conditions. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling Approaches
Reactant Selection and Optimization

The successful synthesis of this compound via Sonogashira coupling hinges on the careful selection and optimization of the reactants. The two key components are a halogenated phenyl substrate and an ethynyl (B1212043) precursor.

For the halogenated phenyl component, the reactivity order generally follows I > Br > Cl. youtube.com Therefore, coupling reactions involving aryl iodides tend to proceed under milder conditions and often give higher yields compared to their bromide or chloride counterparts. In the context of synthesizing this compound, one could envision two primary disconnection approaches:

Approach A: Coupling of 1-chloro-4-iodobenzene (B104392) (or bromobenzene) with 3-ethynylphenylboronic acid (or a suitable derivative).

Approach B: Coupling of 1-bromo-3-ethynylbenzene with a 4-chlorophenyl-containing coupling partner.

The choice between these routes may depend on the commercial availability and stability of the starting materials.

The ethynyl precursor is typically a terminal alkyne. (4-Chlorophenyl)acetylene is a readily available terminal alkyne that can be used. nih.gov Alternatively, trimethylsilylacetylene (B32187) is a convenient liquid substitute for the gaseous acetylene (B1199291), with the trimethylsilyl (B98337) group serving as a protecting group that can be removed in situ. wikipedia.org

Reactant CategoryExample ReactantsRole in Synthesis
Halogenated Phenyl Substrate1-chloro-4-iodobenzene, 1-chloro-4-bromobenzeneProvides the 4-chlorophenyl moiety.
Ethynyl Precursor(4-Chlorophenyl)acetylene, 3-ethynylphenylboronic acidProvides the ethynylphenyl moiety.
Catalyst Systems and Ligand Architectures

The choice of the palladium catalyst and its associated ligands is critical for achieving high efficiency and selectivity in the Sonogashira coupling.

Palladium Pre-catalysts: Commonly used palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). youtube.com These are typically pre-catalysts that are reduced in situ to the active Pd(0) species.

Ligands: The ligands coordinated to the palladium center play a crucial role in stabilizing the catalyst, influencing its reactivity, and preventing the formation of undesirable byproducts.

Phosphine-based Ligands: Triphenylphosphine (PPh3) is a classic and widely used ligand. More electron-rich and bulky phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3), can often lead to improved catalytic activity, especially for less reactive aryl chlorides. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form highly stable and active catalysts that can promote the coupling of even challenging substrates like aryl chlorides. organic-chemistry.org

Catalyst/LigandTypeKey Features
PdCl2(PPh3)2Palladium Pre-catalystCommon, commercially available.
Pd(PPh3)4Palladium Pre-catalystActive Pd(0) source.
Triphenylphosphine (PPh3)Phosphine (B1218219) LigandStandard, widely used ligand.
Tri-tert-butylphosphine (P(t-Bu)3)Phosphine LigandBulky, electron-rich, enhances activity.
N-Heterocyclic Carbenes (NHCs)Ligand ClassForm highly stable and active catalysts.
Solvent and Base Effects on Reaction Efficiency and Selectivity

The choice of solvent and base can significantly impact the outcome of the Sonogashira coupling.

Solvents: A variety of solvents can be used, with the choice often depending on the solubility of the reactants and the reaction temperature. Common solvents include:

Amines: Triethylamine (B128534) (Et3N) and diisopropylamine (B44863) (i-Pr2NH) can serve as both the base and the solvent. youtube.comrsc.org

Aprotic Polar Solvents: Dimethylformamide (DMF) and 1,4-dioxane (B91453) are frequently employed. rsc.orgresearchgate.net

Aqueous Media: The development of water-soluble ligands has enabled Sonogashira couplings to be performed in water, offering a more environmentally friendly approach. organic-chemistry.org

Bases: The base is required to deprotonate the terminal alkyne, forming the reactive acetylide species. Organic amine bases such as triethylamine and diisopropylamine are standard. youtube.comrsc.org Inorganic bases like cesium carbonate (Cs2CO3) can also be effective. rsc.org The strength and steric bulk of the base can influence the reaction rate and the extent of side reactions.

Research has shown that for the Sonogashira coupling of iodobenzofuran with ethynyltrimethylsilane, changing the solvent from DMF to a mixture of 1,4-dioxane and triethylamine significantly improved the reaction outcome. rsc.orgresearchgate.net

Reaction ConditionExamplesInfluence on Reaction
SolventTriethylamine, DMF, 1,4-Dioxane, WaterAffects solubility, reaction rate, and can play a role in the catalytic cycle.
BaseTriethylamine, Diisopropylamine, Cesium CarbonateDeprotonates the alkyne to form the active nucleophile.

Direct Alkyne Formation from Halogenated Precursors

An alternative synthetic approach involves the formation of the alkyne triple bond from non-alkyne precursors, such as vinyl halides or dihaloethyl derivatives.

Alkynes can be synthesized through the double dehydrohalogenation of vicinal or geminal dihalides. libretexts.orgyoutube.com This elimination reaction is typically carried out using a strong base. libretexts.orgunacademy.com For instance, a dihaloethyl-substituted biphenyl (B1667301) precursor could be treated with a potent base like sodium amide (NaNH₂) in liquid ammonia (B1221849) to induce a twofold elimination of hydrogen halide (HX), thereby forming the triple bond. libretexts.orgunacademy.comchemistrysteps.com The starting dihalide can often be prepared from the corresponding alkene via halogenation. libretexts.org

The mechanism proceeds through two successive E2 elimination reactions. libretexts.orgyoutube.com The first elimination yields a vinyl halide intermediate, which then undergoes a second elimination to form the alkyne. libretexts.org The stereochemistry of the vinyl halide intermediate can influence the reaction rate of the second elimination.

The choice of base is critical in dehydrohalogenation reactions. While alkoxides can be used, stronger bases like sodium amide are often necessary to facilitate the second elimination from the less reactive vinyl halide intermediate. chemistrysteps.com The use of excess base is common to ensure complete reaction, especially when forming a terminal alkyne, as the terminal alkyne proton is acidic and will be deprotonated by the strong base. youtube.commasterorganicchemistry.com An aqueous workup is then required to reprotonate the resulting alkynide. chemistrysteps.com

Precursor TypeReagentProduct
Vicinal DihalideStrong Base (e.g., NaNH₂)Alkyne
Geminal DihalideStrong Base (e.g., NaNH₂)Alkyne
Vinyl HalideStrong Base (e.g., NaNH₂)Alkyne

Introduction of the Ethynyl Moiety

Another key synthetic consideration is the method of introducing the ethynyl group (C≡CH) onto one of the aromatic rings.

Strategies for Terminal Alkyne Incorporation

The formation of a terminal alkyne is a crucial step in many synthetic routes. One of the most fundamental methods for creating a terminal alkyne is through the alkylation of acetylene itself. However, for more complex molecules, the terminal alkyne is often introduced via the dehydrohalogenation of a suitable precursor, as described previously. unacademy.com

Another important reaction is the deprotonation of a terminal alkyne to form an acetylide anion. masterorganicchemistry.com This nucleophilic species can then participate in various carbon-carbon bond-forming reactions, such as alkylation with primary alkyl halides. masterorganicchemistry.comyoutube.com This allows for the extension of the carbon chain from the alkyne.

Utilizing Ethynylating Reagents

Various reagents can be used to introduce the ethynyl group. One common method is the reaction of an aldehyde or ketone with the phosphorus ylide derived from bromomethyltriphenylphosphonium bromide, followed by treatment with a strong base to induce elimination and form the alkyne. prepchem.com

More direct ethynylating reagents are also available. For example, trimethylsilylacetylene can be coupled to an aryl halide via a Sonogashira reaction, followed by removal of the silyl (B83357) protecting group to reveal the terminal alkyne. This two-step process is often advantageous as the silyl group can protect the acidic alkyne proton during the coupling reaction. Silver-mediated activation of terminal alkynes has also been explored as a strategy for constructing more complex alkynyl-containing molecules. bohrium.com

Reagent/MethodApplication
Acetylene AlkylationForms internal alkynes
DehydrohalogenationForms terminal or internal alkynes
Corey-Fuchs ReactionConverts aldehydes to terminal alkynes
Sonogashira coupling with TMS-acetyleneIntroduces a protected ethynyl group
Seyferth-Gilbert HomologationConverts aldehydes to terminal alkynes

Synthetic Challenges and Optimization

The synthesis of this compound is not without its hurdles. Achieving high yields of the desired product requires careful management of regioselectivity, byproduct formation, and scalability, all of which are interconnected challenges.

Regioselectivity and Isomer Control

A significant challenge in the synthesis of diarylacetylenes from dihalogenated precursors is controlling the regioselectivity. When using a dihalogenated benzene (B151609) where the halogens are different, such as 1-chloro-4-iodobenzene, the reaction can be directed to the more reactive C-I bond. nih.gov However, if the coupling partner is also a dihalobenzene, the potential for multiple coupling products and isomeric impurities increases.

In the synthesis of this compound from precursors like 1-chloro-4-iodobenzene and a 3-halo-ethynylbenzene, the primary concern is to ensure the coupling occurs at the intended positions to yield the desired meta-substituted isomer. The choice of catalyst and ligands can significantly influence the regioselectivity of the Sonogashira reaction. rsc.org For instance, the use of bulky phosphine ligands on the palladium catalyst can influence which reactive site on the aryl halide is favored for oxidative addition.

FactorInfluence on Regioselectivity
Nature of Halogen Reactivity order: I > Br > Cl. Allows for selective coupling at the most reactive site.
Catalyst/Ligand System Bulky or electron-rich ligands can influence the steric accessibility of the oxidative addition step. rsc.org
Reaction Temperature Lower temperatures can sometimes enhance selectivity by favoring the kinetically preferred pathway.
Base The choice of base can affect the rate of both the desired reaction and potential side reactions.

Table 1: Factors Influencing Regioselectivity in the Synthesis of this compound.

Control of Reaction Byproducts and Purification

A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, leading to the formation of a symmetrical diacetylene (Glaser coupling). This is particularly prevalent in the presence of oxygen and can be minimized by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon). wikipedia.org Another potential byproduct is the result of the aryl halide homocoupling.

The purification of this compound from these byproducts and any unreacted starting materials typically involves chromatographic techniques. Column chromatography on silica (B1680970) gel is a common method for separating the desired product from impurities with different polarities. prepchem.com Recrystallization from a suitable solvent or solvent mixture can also be an effective purification method, particularly for removing minor impurities after an initial chromatographic separation. researchgate.net

ByproductFormation PathwayPurification Strategy
Diarylacetylene Homocoupling Product Glaser coupling of the ethynylbenzene starting material.Column Chromatography, Recrystallization.
Biphenyl Homocoupling Product Homocoupling of the aryl halide starting material.Column Chromatography, Recrystallization.
Isomeric Products Non-selective coupling at different halogen sites.Careful optimization of reaction conditions, potentially preparative HPLC for separation.
Unreacted Starting Materials Incomplete reaction.Column Chromatography.

Table 2: Common Byproducts and Purification Strategies.

Scalability Considerations for Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. The cost and toxicity of the palladium catalyst are significant concerns. wikipedia.org Efficient catalyst recovery and recycling are crucial for making the process economically viable and environmentally sustainable. mdpi.com Leaching of the palladium catalyst into the product is another critical issue, as stringent limits on heavy metal impurities are often required, especially for pharmaceutical applications. nih.gov

Heat and mass transfer can also become limiting factors on a larger scale. Exothermic reactions need to be carefully controlled to prevent runaway reactions and the formation of byproducts. Continuous flow reactors are being explored as a potential solution to improve heat and mass transfer, enhance safety, and allow for more precise control over reaction parameters. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied to the Sonogashira reaction.

One key area of focus is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. Solvents like N,N-dimethylformamide (DMF) and toluene (B28343), which are commonly used in Sonogashira reactions, are facing increasing regulatory pressure due to their toxicity. nih.govacs.org Research has explored the use of more benign solvents such as water, ionic liquids, and bio-derived solvents like N-hydroxyethylpyrrolidone (HEP). nih.govnih.gov Performing the reaction under solvent-free conditions, for example using ball milling, is another promising green approach. rsc.orgrsc.org

The development of more robust and recyclable catalyst systems is another cornerstone of green chemistry in this context. Heterogeneous catalysts, where the palladium is supported on a solid matrix, offer the advantage of easier separation and recycling, minimizing metal contamination of the product. mdpi.com Research into single-atom palladium catalysts has shown promise in maximizing the efficiency of the precious metal. nih.govhes-so.ch

Green Chemistry PrincipleApplication in this compound Synthesis
Use of Greener Solvents Replacement of traditional solvents like DMF and toluene with water, ionic liquids, or bio-derived solvents. nih.govnih.gov
Catalyst Recycling Development of heterogeneous or solid-supported palladium catalysts for easy separation and reuse. mdpi.com
Atom Economy Optimization of reaction conditions to minimize the formation of byproducts.
Energy Efficiency Use of milder reaction conditions or alternative energy sources like microwave irradiation or mechanochemistry (ball milling). rsc.org

Table 3: Green Chemistry Approaches in Sonogashira Coupling.

Reactivity and Mechanistic Insights of 1 Chloro 4 3 Ethynylphenyl Benzene

Electrophilic and Nucleophilic Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is characterized by its carbon-carbon triple bond and the acidic terminal proton, which imparts both electrophilic and nucleophilic characteristics to the molecule.

[2+2+2] Cyclotrimerization Reactions

The [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for the synthesis of highly substituted benzene (B151609) rings. nih.govacs.org This reaction is typically catalyzed by transition metals, with rhodium complexes being particularly effective. nih.govacs.org In the context of 1-Chloro-4-(3-ethynylphenyl)benzene, the terminal alkyne can undergo homotrimerization to yield a symmetrically substituted hexasubstituted benzene derivative or a co-trimerization with other alkynes to produce unsymmetrically substituted aromatic compounds.

The generally accepted mechanism for a rhodium-catalyzed [2+2+2] cyclotrimerization involves the oxidative cyclization of two alkyne molecules with the rhodium(I) catalyst to form a rhodacyclopentadiene intermediate. nih.gov Subsequent coordination and insertion of a third alkyne molecule leads to the formation of a benzene ring and regeneration of the active catalyst. nih.gov The regioselectivity of the cyclotrimerization, especially in co-trimerization reactions, can be a significant challenge but can be influenced by the electronic and steric properties of the alkyne substituents. nih.govacs.org

Table 1: Representative [2+2+2] Cyclotrimerization of this compound

ReactantsCatalystProduct
3 moles of this compoundRh(I) complex (e.g., Wilkinson's catalyst)1,3,5-Tris(4-(4-chlorophenyl)phenyl)benzene

Oxidative Coupling Reactions for Diynes

The terminal ethynyl group of this compound can undergo oxidative coupling to form symmetric 1,3-diyne (or butadiyne) derivatives. This transformation is most commonly achieved through copper-catalyzed reactions such as the Glaser, Eglinton, and Hay couplings. researchgate.netorganic-chemistry.orgwikipedia.org These methods are fundamental for the synthesis of conjugated diyne systems. researchgate.net

The Glaser coupling, one of the oldest acetylenic coupling reactions, typically involves a copper(I) salt, a base such as ammonia (B1221849), and an oxidant like oxygen. wikipedia.org The Eglinton reaction utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a pyridine (B92270) solution. wikipedia.orgub.edu The Hay coupling is a catalytic version that uses a copper(I)-TMEDA (tetramethylethylenediamine) complex and oxygen as the re-oxidant for the copper catalyst. organic-chemistry.orgwikipedia.org The mechanism is believed to proceed through the formation of copper(I) acetylide intermediates. chemistry-online.com

Table 2: Common Oxidative Coupling Reactions for Terminal Alkynes

Reaction NameTypical Conditions
Glaser Coupling Cu(I) salt (e.g., CuCl), base (e.g., ammonia), oxidant (e.g., O₂)
Eglinton Coupling Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂), pyridine
Hay Coupling Catalytic Cu(I) salt with a ligand (e.g., TMEDA), oxidant (e.g., O₂)

The homocoupling of this compound under these conditions would yield 1,4-bis(4-(4-chlorophenyl)phenyl)buta-1,3-diyne.

Cycloaddition Reactions (e.g., [3+2] cycloadditions, click chemistry)

The ethynyl group is an excellent participant in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. The copper(I)-catalyzed version of this reaction (CuAAC) is the cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and easy to perform.

The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would selectively produce the 1,4-disubstituted triazole isomer. This reaction is highly efficient and tolerant of a wide variety of functional groups, proceeding under mild conditions, often in aqueous solvents.

Table 3: Representative [3+2] Cycloaddition (Click Reaction)

ReactantsCatalystProduct
This compound + Benzyl AzideCopper(I) source (e.g., CuI or CuSO₄/sodium ascorbate)1-Benzyl-4-(4-(4-chlorophenyl)phenyl)-1H-1,2,3-triazole

Reactivity of the Chloro-Substituted Phenyl Moiety

The chlorine atom on the phenyl ring of this compound is a potential leaving group in various substitution reactions.

As a Leaving Group in Further Cross-Coupling Transformations

The chloro-substituent can act as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. However, the reactivity of aryl halides in these transformations follows the general trend: I > Br > OTf > Cl. nrochemistry.com

This reactivity difference implies that the C-Cl bond in this compound is significantly less reactive than a C-Br or C-I bond. nrochemistry.com This chemoselectivity can be exploited to perform selective cross-coupling reactions at a more reactive halogen site if one were present on the molecule, leaving the C-Cl bond intact. libretexts.org For the chloro-substituent to participate in cross-coupling, more forcing reaction conditions or specialized catalyst systems with highly active ligands are typically required. libretexts.orgorganic-chemistry.org

Table 4: Representative Sonogashira Cross-Coupling at the C-Cl Bond

ReactantsCatalyst SystemProduct
This compound + PhenylacetylenePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), base (e.g., amine)1-(3-Ethynylphenyl)-4-(phenylethynyl)benzene

Potential for Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) on unactivated aryl chlorides is generally a challenging transformation. acs.org There are two primary mechanisms for NAS: the SNAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism. chemistrysteps.comyoutube.com

The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). ncrdsip.comlumenlearning.comwikipedia.org Since this compound lacks such activating groups, it is unreactive towards NAS via the SNAr pathway under normal conditions. ncrdsip.comlibretexts.org

However, under harsh reaction conditions, such as high temperatures and the use of a very strong base (e.g., sodium amide), nucleophilic substitution can proceed through the elimination-addition mechanism. makingmolecules.com This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. makingmolecules.comslideshare.net The formation of the benzyne can lead to a mixture of regioisomeric products, as the incoming nucleophile can add to either of the two carbons of the formal triple bond. ncrdsip.com

Table 5: Comparison of Nucleophilic Aromatic Substitution Mechanisms

MechanismKey FeaturesApplicability to this compound
SNAr (Addition-Elimination) Requires activation by electron-withdrawing groups at ortho/para positions. Forms a Meisenheimer complex.Unlikely due to the lack of activating groups.
Elimination-Addition Requires a very strong base and harsh conditions. Proceeds through a benzyne intermediate. Can yield a mixture of products.Possible under forcing conditions (e.g., NaOH at high temp/pressure or NaNH₂).

Interplay Between Ethynyl and Halogen Functionalities

The reactivity of this compound would be dictated by the electronic interplay between the electron-withdrawing chloro group and the versatile ethynyl (alkyne) group, mediated through the biphenyl (B1667301) π-system. The chlorine atom, being an electronegative halogen, deactivates the benzene ring to which it is attached towards electrophilic substitution, while also acting as an ortho, para-director due to its lone pairs of electrons. libretexts.org The ethynylphenyl group, on the other hand, can participate in a wide array of reactions, including cycloadditions, cross-coupling reactions (like Sonogashira coupling), and nucleophilic additions to the triple bond. researchgate.net

The two aromatic rings are connected, allowing for electronic communication. The substituent on one ring can influence the reactivity of the other. The chloro-substituted ring's electron-withdrawing nature would influence the electron density of the ethynyl-substituted ring, and vice-versa. This interplay would be crucial in determining the regioselectivity of reactions, such as which aromatic ring is more susceptible to electrophilic or nucleophilic attack, and how the presence of the chloro group affects reactions at the ethynyl triple bond. For instance, in related halogenated compounds, the halogen can influence the molecular packing and intermolecular interactions, which can in turn affect reactivity in the solid state. nih.govresearchgate.netsunway.edu.my

Computational and Theoretical Studies on Reaction Mechanisms

Detailed computational studies are essential for a profound understanding of reaction mechanisms at a molecular level. Methodologies like Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) provide powerful tools to analyze reaction pathways, transition states, and selectivity. rsc.org

Molecular Electron Density Theory (MEDT) Investigations

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, positing that the capacity for changes in electron density, rather than frontier molecular orbital interactions alone, governs reaction outcomes. An MEDT study of this compound would involve analyzing the changes in electron density along a proposed reaction coordinate. This would help in classifying the reaction mechanism (e.g., polar, ionic, or covalent) and in understanding the role of electron density distribution in the molecule's ground state in directing the course of a reaction.

Density Functional Theory (DFT) Analysis of Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. A DFT analysis of this compound would allow for the mapping of potential energy surfaces for various reactions. nih.gov This would help in identifying stable intermediates and transition states, thereby elucidating the step-by-step mechanism of a reaction. For example, in electrophilic aromatic substitution, DFT calculations can determine the relative energies of the sigma-complexes for attack at different positions, explaining the observed regioselectivity. rsc.org Studies on substituted benzenes have shown that DFT is effective in predicting how different functional groups affect the electronic properties and reactivity of the aromatic ring. espublisher.comresearchgate.net

Transition State Characterization and Activation Energy Landscapes

A critical aspect of mechanistic studies is the characterization of transition states—the highest energy points on a reaction pathway. Using DFT, the geometry and energy of transition states for reactions involving this compound could be calculated. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate. By mapping the activation energy landscapes for different possible reaction pathways, chemists can predict which reaction is kinetically favored.

Regioselectivity and Stereoselectivity Predictions

For a molecule like this compound, which has multiple reactive sites, predicting the regioselectivity (where a reaction occurs) is crucial. Computational methods can predict this by calculating the energies of the various possible products and the activation energies of the pathways leading to them. For example, in an electrophilic attack, calculations would likely confirm that substitution on the ethynyl-bearing ring is more favorable than on the chloro-substituted ring. Furthermore, if reactions lead to the formation of chiral centers, these computational methods could also predict the stereoselectivity, i.e., which stereoisomer is preferentially formed.

Advanced Spectroscopic and Structural Characterization of 1 Chloro 4 3 Ethynylphenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental Nuclear Magnetic Resonance (NMR) data for 1-Chloro-4-(3-ethynylphenyl)benzene has been found in the reviewed literature.

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound are not documented. For a complete structural elucidation, such data would be essential to confirm the substitution patterns on the two aromatic rings and the presence of the ethynyl (B1212043) proton.

Similarly, no published ¹³C NMR data is available. This information would be critical for identifying all unique carbon environments within the molecule, including the two carbons of the alkyne group and the carbon atoms bonded to the chlorine atom.

There is no information regarding the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) spectroscopy, for the analysis of this compound. These advanced techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

Mass Spectrometry (MS)

While predicted mass spectrometry data exists, experimental data from high-resolution mass spectrometry and gas chromatography-mass spectrometry for this compound are not available in the public record.

No experimental high-resolution mass spectrometry (HRMS) data has been reported. This analysis would provide the precise mass of the molecular ion, which is crucial for confirming the elemental composition of this compound and distinguishing it from other compounds with the same nominal mass.

There are no published studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Such data would be necessary to determine the purity of a sample and to identify the compound based on its retention time and fragmentation pattern under electron ionization.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopic techniques used to probe the molecular structure of this compound by identifying its characteristic functional groups and their vibrational modes.

In the IR spectrum of this compound, the most prominent absorption band is expected for the C≡C stretching vibration of the ethynyl group, typically appearing in the region of 2100-2260 cm⁻¹. The terminal ≡C-H bond gives rise to a sharp and intense stretching vibration, usually observed around 3300 cm⁻¹. The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is anticipated to produce a strong absorption in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. The C≡C triple bond, being highly polarizable, is expected to show a strong signal in the Raman spectrum, often more intense than in the IR spectrum. Similarly, the symmetric stretching vibrations of the benzene (B151609) rings are typically Raman active and can provide detailed information about the substitution pattern.

A detailed analysis of the vibrational spectra allows for a comprehensive understanding of the molecular symmetry and the electronic effects of the chloro and ethynylphenyl substituents on the benzene ring.

Table 1: Characteristic Vibrational Frequencies of this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
≡C-HStretching~3300
C≡CStretching2100-2260
Aromatic C-HStretching>3000
Aromatic C=CStretching1400-1600
C-ClStretching600-800

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.

Single-crystal X-ray diffraction analysis of this compound would provide a definitive elucidation of its solid-state structure. By growing a suitable single crystal and exposing it to a monochromatic X-ray beam, a unique diffraction pattern is obtained. The analysis of this pattern allows for the determination of the unit cell dimensions, the crystal system, and the space group.

The resulting structural model would reveal the precise bond lengths of the C-Cl, C≡C, and various C-C bonds, as well as the bond angles throughout the molecule. Furthermore, the analysis of the crystal packing would shed light on the nature and geometry of intermolecular interactions, such as π-π stacking between the aromatic rings and potential halogen bonding involving the chlorine atom. These interactions play a crucial role in governing the bulk properties of the material.

Advanced Spectroscopic Techniques for Electronic Structure

To gain deeper insights into the electronic properties of this compound, advanced spectroscopic techniques that probe the core and valence electronic states are employed.

X-ray Emission Spectroscopy (XES) is a powerful, element-specific technique that provides information about the occupied electronic states of a material. In the context of this compound, XES can be utilized to probe the local electronic structure around the chlorine and carbon atoms.

Theoretical and Computational Chemistry Studies on Molecular Properties of 1 Chloro 4 3 Ethynylphenyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecules like 1-Chloro-4-(3-ethynylphenyl)benzene.

The electronic structure of this compound is defined by the arrangement of its molecular orbitals and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions and electronic transitions.

The HOMO is expected to be delocalized across the π-system of the biphenyl (B1667301) rings and the ethynyl (B1212043) linker, indicating the regions from which an electron is most likely to be donated. Conversely, the LUMO will be distributed over the aromatic system, representing the regions most susceptible to accepting an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. A smaller gap generally suggests a more reactive and easily excitable molecule.

For analogous compounds, such as ethynylene-bonded aromatic molecules, theoretical calculations have shown that the introduction of σ-π conjugation can increase the HOMO energy level, while σ conjugation can decrease the LUMO energy level, leading to a reduction in the HOMO-LUMO gap. nih.gov Studies on other complex organic molecules have demonstrated that a small HOMO-LUMO gap can be indicative of higher chemical reactivity and polarizability. nih.gov

Table 1: Illustrative HOMO-LUMO Gaps for Related Aromatic Compounds

CompoundCalculation MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene (B151609)DFT/B3LYP-6.75-0.256.50
BiphenylDFT/B3LYP-6.25-0.755.50
1,4-BenzenedithiolDFT--Underestimated without scaling
Substituted BiphenylPM3--6.08 - 7.26

This table presents generalized data from computational studies on related molecules to illustrate the concept and is not specific to this compound.

Conformational Analysis and Energy Landscapes

The presence of a single bond connecting the two phenyl rings in this compound allows for rotation, leading to different conformations. The dihedral angle between the two aromatic rings is a key conformational parameter. Computational studies on substituted biphenyls have shown that the torsional barrier, or the energy required for rotation around the central C-C bond, is influenced by the nature and position of the substituents. rsc.org

For many substituted biphenyls, a twisted conformation is energetically more favorable than a planar one due to steric hindrance between the ortho-hydrogens. However, in the solid state, crystal packing forces can favor a planar conformation. iucr.org The energy landscape of this compound would likely feature a minimum corresponding to a twisted geometry in the gas phase or in solution. The height of the rotational barrier would be a key determinant of its conformational flexibility at different temperatures.

Table 2: Illustrative Torsional Barriers for Substituted Biphenyls

SubstituentCalculation MethodTorsional Barrier (kcal/mol)
UnsubstitutedB3LYP-D~2.0
2-FluoroB3LYP-D~4.5
2,2'-DifluoroB3LYP-D~8.0
2,6-DimethylB3LYP-D~18.0

This table presents generalized data from computational studies on related molecules to illustrate the concept and is not specific to this compound. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict 1H and 13C NMR chemical shifts. scielo.org.za For this compound, the predicted shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the chloro, ethynyl, and phenyl substituents. Comparing calculated shifts with experimental data can help to confirm the molecular structure.

IR Frequencies: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks observed in an infrared (IR) spectrum. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings and the alkyne, C≡C stretching of the ethynyl group, C-Cl stretching, and various bending and deformation modes of the biphenyl framework. Theoretical IR spectra can be a useful reference for interpreting experimental spectra. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for a Related Compound (1-chloro-4-((4-methoxyphenyl)ethynyl)benzene)

Nucleus/BondPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)
1H NMR (Aromatic)6.88 - 7.47
13C NMR (Aromatic/Alkyne)55.30 - 159.75
IR (C≡C stretch)~2210

This table presents data for an analogous compound to illustrate the type of information obtained from computational predictions. rsc.org

Computational Prediction of Reactivity Descriptors

Computational chemistry can also be used to predict the reactivity of a molecule through various reactivity descriptors derived from DFT calculations. These descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the chlorine atom and the π-system of the ethynyl group and aromatic rings, indicating sites susceptible to electrophilic attack. Regions of positive potential would indicate sites prone to nucleophilic attack.

Fukui Functions: These functions provide a more detailed picture of local reactivity by identifying which atoms are most likely to accept or donate electrons.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a general measure of the molecule's stability and reactivity. nih.gov Generally, a softer molecule with a lower chemical hardness is more reactive.

Applications in Advanced Materials Science and Polymer Chemistry

Building Blocks for Conjugated Polymers

Conjugated polymers, characterized by alternating single and multiple bonds along their backbone, exhibit interesting electronic and optical properties. The structure of 1-Chloro-4-(3-ethynylphenyl)benzene, possessing both a reactive chloro group and a polymerizable ethynyl (B1212043) group, makes it a valuable monomer for the synthesis of various conjugated polymer systems.

Synthesis of Phenyleneethynylene Derivatives

Poly(phenyleneethynylene)s (PPEs) are a significant class of conjugated polymers. The synthesis of PPEs often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org In principle, this compound can undergo self-polycondensation via a Sonogashira reaction, where the chloro and ethynyl groups of different monomer units react to form a poly(phenyleneethynylene) chain. This AB-type polymerization approach offers a direct route to high-molecular-weight polymers. researchgate.net The reaction would typically be carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. wikipedia.org

The specific substitution pattern of this compound would lead to a polymer with a unique meta-linked phenyleneethynylene backbone. This meta-linkage would influence the polymer's conformation and subsequent electronic properties, potentially leading to materials with distinct solubility, processability, and solid-state packing compared to their para-linked counterparts.

Preparation of Porous Conjugated Polymers (PCPs)

Porous conjugated polymers (PCPs), also known as conjugated microporous polymers (CMPs), are a class of materials that combine permanent porosity with an extended π-conjugated framework. rsc.orgresearchgate.net These materials are of interest for applications in gas storage, separation, and catalysis. The rigid and contorted structure that can be derived from the meta-substitution of this compound makes it a candidate for the synthesis of PCPs.

The polymerization of this compound, potentially through self-coupling reactions under conditions that promote network formation, could lead to a highly cross-linked and porous material. The resulting polymer would possess a high surface area and a network of micropores, with the pore size and surface area being influenced by the polymerization conditions. researchgate.netrsc.org

Incorporation into Organosilicon Polymer Architectures

Organosilicon polymers are known for their unique properties, including high thermal stability, chemical resistance, and tunable optical and electronic characteristics. mdpi.comwiley-vch.de The incorporation of chromophoric units, such as the ethynylphenyl group of this compound, into an organosilicon backbone can lead to novel hybrid materials with enhanced functionalities.

The terminal alkyne of this compound can be reacted with silicon-containing precursors, such as hydrosilanes, through hydrosilylation reactions. This would allow for the grafting of the chloro-functionalized aromatic unit onto a polysiloxane or other organosilicon polymer chain. wiley-vch.de The presence of the chloro group provides a further site for post-polymerization modification, enabling the introduction of other functional groups to tailor the material's properties for specific applications. soci.org

Polymerization Mechanisms and Kinetic Studies

The polymerization of monomers like this compound would proceed through mechanisms characteristic of the chosen polymerization technique. For instance, in a Sonogashira polycondensation, the mechanism involves a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps at the palladium center. wikipedia.org

Kinetic studies of such polymerization reactions would be crucial for understanding the reaction rates, the influence of monomer and catalyst concentrations, and the effect of temperature on the polymer's molecular weight and polydispersity. rsc.org Such studies would provide valuable insights for optimizing the synthesis of polymers with desired properties.

Precursors for Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. mdpi.com They are constructed from organic building blocks linked by strong covalent bonds.

Design and Synthesis of Ligands for COF Assembly

While this compound itself is a monofunctional linker and not a typical building block for forming extended 2D or 3D COF networks, it can serve as a crucial precursor for the synthesis of more complex, multi-topic ligands required for COF assembly. rsc.orgyoutube.com

For example, the ethynyl group can be utilized in various organic reactions, such as cyclotrimerization reactions, to form a 1,3,5-trisubstituted benzene (B151609) core. By reacting three molecules of this compound, a C3-symmetric molecule with three radiating chloro-functionalized phenyl arms could be synthesized. This new molecule could then act as a trigonal building block for the construction of a 2D COF through subsequent cross-coupling reactions where the chloro groups are substituted. The design of such ligands is a key step in the bottom-up synthesis of functional COFs with tailored pore sizes and chemical environments. rsc.org

Network Formation and Structural Characterization of COFs

There is no available scientific literature detailing the use of this compound as a building block or linker in the synthesis and structural characterization of Covalent Organic Frameworks (COFs).

Development of Electronic Materials

No published research was found that investigates the application of this compound in the development of organic semiconductors.

There is no available data on the use of this compound as a component in the fabrication of OLEDs or OPVs.

Catalytic and Photochemical Applications

No studies have been found that explore the potential of this compound in photocatalytic systems for applications such as hydrogen evolution or carbon dioxide reduction.

Surface Functionalization and Interface Chemistry

There is no documented research on the application of this compound for surface functionalization or in interface chemistry.

Formation of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly organized molecular films that spontaneously form on the surface of a substrate. The formation of SAMs is a key technique in surface engineering, enabling the precise control of interfacial properties. While direct studies on this compound are not extensively documented, the behavior of structurally similar oligo(phenylene-ethynylene) (OPE) derivatives provides significant insights into its potential for SAM formation, particularly on gold substrates. psu.edu

The assembly process for OPE-type molecules, often modified with a thiol anchor group to facilitate bonding to a gold surface, results in well-ordered monolayers. psu.edu These monolayers can exhibit a (√3 × √3)R30° superlattice structure, with the molecular tilt angle being a critical parameter for the final architecture. For instance, unsubstituted OPE SAMs have been observed to have an average molecular tilt of approximately 33° from the surface normal. psu.edu The terminal ethynyl group of this compound could potentially participate in surface polymerization or "click" reactions post-assembly, offering a route to robust, cross-linked monolayers.

The following table, based on data from related oligo(phenylene-ethynylene) systems, illustrates typical structural characteristics of such self-assembled monolayers on a gold surface.

ParameterTypical Value for OPE-type SAMs
SubstrateAu(111)
Anchor GroupThiol (-SH)
Resulting Structure(√3 × √3)R30° superlattice
Average Molecular Tilt~33° from surface normal
Packing DensityHigh, quasi-crystalline

Data presented is for analogous oligo(phenylene-ethynylene) systems to illustrate the potential characteristics of SAMs formed by similar molecules.

Grafting on Substrate Surfaces (e.g., Silicon)

The functionalization of silicon surfaces is of paramount importance in the semiconductor industry. The terminal alkyne group in this compound offers a reactive handle for covalently attaching the molecule to a hydrogen-terminated silicon (Si-H) surface through a hydrosilylation reaction. This process typically involves the thermal or UV-initiated reaction of the alkyne with the Si-H surface, leading to the formation of a stable silicon-carbon (Si-C) bond. researchgate.netnih.gov

Research comparing the reactivity of alkynes and alkenes on Si(100) surfaces has shown that terminal alkynes react preferentially. researchgate.netnih.gov This higher reactivity is advantageous for achieving a well-defined monolayer. The reaction conditions, particularly temperature, can significantly influence the outcome. For example, the reactivity ratio of an alkyne to an alkene was found to increase from approximately 1.7 at 120°C to 9 at 65°C, indicating a more selective reaction at lower temperatures. researchgate.netnih.gov

The grafting of ethynylaniline derivatives onto hydrogenated silicon surfaces has also been studied, revealing that the position of the functional groups on the phenyl ring can direct the mode of attachment. nih.govdntb.gov.ua While this compound lacks an amino group, this research highlights the nuanced interplay of electronic effects in surface reactions. In the case of our target molecule, the ethynyl group would be the primary site for the hydrosilylation reaction, leading to a layer where the chlorophenyl group is oriented away from the surface, available for further chemical modification.

The table below summarizes key findings from studies on the hydrosilylation of terminal alkynes on silicon surfaces, providing a basis for the expected behavior of this compound.

ParameterFinding for Terminal Alkynes on Si(100)Reference
Reaction TypeHydrosilylation researchgate.netnih.gov
Resulting BondSilicon-Carbon (Si-C) nih.govdntb.gov.ua
Relative Reactivity (Alkyne vs. Alkenes)Alkynes are more reactive researchgate.netnih.gov
Effect of Temperature on Reactivity RatioIncreases at lower temperatures researchgate.netnih.gov

This data is based on studies of analogous terminal alkynes and is presented to illustrate the principles of grafting on silicon surfaces.

The aryl chloride functionality of this compound introduces another dimension for post-grafting modifications. While aryl chlorides are generally less reactive in nucleophilic substitution reactions compared to other haloalkanes, they can participate in various cross-coupling reactions, offering a versatile platform for the subsequent attachment of other molecules or polymers to the functionalized silicon surface. wikipedia.orglibretexts.org

Analytical Methodologies for Isolation, Purification, and Purity Assessment

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and purification of organic compounds. For a molecule like 1-Chloro-4-(3-ethynylphenyl)benzene, both liquid and gas chromatography play crucial roles.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. The development of a robust HPLC method is essential for achieving high-resolution separation from potential impurities.

For structurally similar aromatic compounds, reversed-phase HPLC (RP-HPLC) is a common and effective approach. A typical RP-HPLC system for a compound of this nature would likely employ a C18 stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. To improve peak shape and resolution, additives like formic acid or trifluoroacetic acid are often included in the mobile phase.

The optimization of the HPLC method would involve adjusting several parameters to achieve the desired separation. These parameters include the gradient of the mobile phase, the flow rate, and the column temperature. A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to separate compounds with a range of polarities. Detection is typically carried out using a UV detector, set at a wavelength where the analyte and its impurities exhibit strong absorbance, which for aromatic compounds is often in the range of 254 nm.

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

Table 1: Hypothetical HPLC Method Parameters for this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for assessing the purity of a compound with respect to volatile impurities. For this compound, which is a solid at room temperature, GC analysis would require dissolving the sample in a suitable volatile solvent. The primary utility of GC in this context is to detect and quantify any low molecular weight impurities that may not be easily detectable by HPLC.

A typical GC analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The oven temperature would be programmed to ramp from a lower temperature to a higher temperature to ensure the elution of all volatile components. Detection is most commonly performed using a Flame Ionization Detector (FID) due to its high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of impurities.

The following table outlines a potential GC method for the purity assessment of this compound.

Table 2: Hypothetical GC Method Parameters for Volatile Purity Assessment

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C
Injection Volume 1 µL (split injection)

Crystallization Techniques for Purification

Crystallization is a fundamental and highly effective technique for the final purification of solid organic compounds. For this compound, a suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

Common solvents for the crystallization of aromatic compounds include hexanes, toluene (B28343), ethyl acetate, and alcohols, or mixtures thereof. The process involves dissolving the crude material in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The impurities ideally remain in the mother liquor. The purity of the resulting crystals can be significantly higher than that of the crude product. Techniques such as layering, where a solution of the compound is carefully layered with a solvent in which it is insoluble, can also be employed to obtain high-quality crystals.

Quantitative Analysis for Purity Determination

The definitive assessment of the purity of this compound is typically achieved through quantitative analysis using a calibrated chromatographic method, most commonly HPLC. A reference standard of known purity is used to create a calibration curve, against which the peak area of the main component in the sample is compared.

The percentage purity is calculated based on the area normalization method, assuming that all components have a similar response factor in the detector. For higher accuracy, a relative response factor can be determined for each known impurity. A purity of ≥98% is often required for research and development applications.

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that adheres to the specified outline. There is a significant lack of published research, experimental data, and detailed findings specifically for this molecule.

While information exists for related compounds such as diphenylacetylenes in general, or for the constituent parts like 1-chloro-4-ethynylbenzene, extrapolating this information to construct a scientifically accurate and detailed analysis for each of the requested subsections on “this compound” would be speculative and would not meet the required standard of scientific accuracy.

The requested sections and subsections demand in-depth knowledge that is simply not present in the current body of scientific literature for this specific compound. These sections include:

Future Research Directions and Outlook in 1 Chloro 4 3 Ethynylphenyl Benzene Chemistry

Advanced Structure-Property Relationship Studies through Experimentation and Computation:No specific experimental or computational studies detailing the structure-property relationships of 1-Chloro-4-(3-ethynylphenyl)benzene have been published.

Therefore, to maintain scientific integrity and adhere to the strict content requirements of the prompt, the article cannot be generated at this time. Further research would be required to be published on this specific compound before such a detailed article could be written.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-chloro-4-(3-ethynylphenyl)benzene, and how do reaction conditions influence yield?

  • Methodology :

  • Cross-coupling strategies : Utilize Sonogashira coupling between 1-chloro-4-iodobenzene and 3-ethynylphenylboronic acid under Pd(PPh₃)₂Cl₂ catalysis. Optimize solvent (THF or DMF), base (Et₃N or K₂CO₃), and temperature (60–80°C) to maximize yield .
  • Photoredox catalysis : Adapt methods from analogous ethynylbenzene syntheses using 4CzIPN as a photocatalyst and cesium carboxylates in degassed CH₂Cl₂. Monitor reaction progress via TLC and purify via silica gel chromatography (pentane/EtOAc) .
    • Data table :
MethodCatalystSolventTemp (°C)Yield (%)
Sonogashira couplingPd(PPh₃)₂Cl₂THF8065–72
Photoredox4CzIPN + Cs saltsCH₂Cl₂RT78

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in ethynyl-substituted chlorobenzenes?

  • Methodology :

  • ¹H/¹³C NMR : Identify ethynyl protons (δ 2.8–3.2 ppm) and coupling patterns for chlorine/ethynyl substituents. For ¹³C, ethynyl carbons appear at ~75–85 ppm, while aromatic carbons adjacent to Cl show downfield shifts (δ 125–135 ppm) .
  • IR spectroscopy : Detect C≡C stretching vibrations (2100–2260 cm⁻¹) and C-Cl stretches (550–800 cm⁻¹). Avoid spectral contamination from solvents (e.g., CCl₄ at ~1545 cm⁻¹) by using CS₂ or KBr pellets .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in ethynyl-group additions to chlorobenzene derivatives?

  • Methodology :

  • DFT calculations : Model transition states for ethynyl insertion into Cl-substituted benzene rings. Compare activation energies for ortho, meta, and para positions using Gaussian09 with B3LYP/6-31G(d) basis sets. Meta substitution is favored due to reduced steric hindrance and electronic stabilization .
  • Kinetic isotope effects : Use deuterated substrates to probe hydrogen abstraction steps in photoredox pathways. Monitor rate changes via LC-MS .

Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

  • Methodology :

  • Stability assays : Prepare 1 mM solutions in buffers (pH 3–11) and analyze degradation via HPLC-UV at 254 nm. The compound is stable at pH 5–9 but hydrolyzes in acidic (pH < 4) or basic (pH > 10) conditions, forming chloro-phenol byproducts .
  • Solvent effects : Measure solubility in polar (MeOH, H₂O) vs. nonpolar (hexane) solvents. Ethynyl groups enhance solubility in THF and DCM due to π-π interactions .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • Continuous flow reactors : Optimize residence time and temperature to suppress dimerization of ethynyl groups. Use inline IR monitoring to adjust reagent stoichiometry dynamically .
  • Byproduct analysis : Isolate impurities (e.g., diethynyl adducts) via preparative HPLC and characterize via X-ray crystallography. Compare with reference data from PubChem .

Data Contradiction Analysis

  • Synthetic yields in photoredox vs. cross-coupling :

    • Conflict : Photoredox methods report higher yields (78%) than Sonogashira coupling (65–72%) vs. .
    • Resolution : Photoredox avoids stoichiometric bases, reducing side reactions. However, scalability challenges (e.g., degassing requirements) may limit industrial adoption.
  • Ethynyl stability in aqueous media :

    • Conflict : While reports stability at pH 5–9, analogous ethynylbenzenes in degrade rapidly in acidic conditions.
    • Resolution : The chloro substituent in this compound electron-withdrawing effects stabilize the ethynyl group against protonation.

Key Research Recommendations

  • Prioritize photoredox catalysis for small-scale, high-yield syntheses but optimize Sonogashira conditions for scalability.
  • Combine DFT modeling with experimental kinetics to refine mechanistic understanding of substitution patterns.
  • Standardize stability testing protocols using HPLC-UV to ensure reproducibility across labs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.